molecular formula C19H16ClN3O4S B6552177 methyl 3-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1040676-97-8

methyl 3-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6552177
CAS No.: 1040676-97-8
M. Wt: 417.9 g/mol
InChI Key: FVFKVAQQTNFUIG-UHFFFAOYSA-N
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Description

Methyl 3-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C19H16ClN3O4S and its molecular weight is 417.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.0550049 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on existing research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C19H16ClN3O4S
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through various assays to determine its effectiveness against different pathogens and its potential cytotoxic effects on human cells.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of similar compounds exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity :
    • Compounds similar to methyl 3-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene have shown potent activity against both Gram-positive and Gram-negative bacteria.
    • The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0040.004 mg/mL to 0.0450.045 mg/mL, indicating strong antibacterial properties compared to standard antibiotics like ampicillin and streptomycin .
  • Antifungal Activity :
    • The antifungal efficacy was also notable, with MIC values ranging from 0.0040.004 mg/mL to 0.060.06 mg/mL against various fungal strains .
    • Specific compounds demonstrated excellent activity against Trichoderma viride and Aspergillus fumigatus, which are significant pathogens in clinical settings.
Pathogen TypeExample PathogenMIC (mg/mL)MBC (mg/mL)
Gram-positive bacteriaStaphylococcus aureus0.0080.020
Gram-negative bacteriaEscherichia coli0.0150.030
FungiCandida albicans0.0040.008

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay indicated variable effects on normal human cell lines (e.g., MRC5). The most active compounds showed selective toxicity towards cancerous cells while maintaining lower toxicity levels against normal cells .

The mechanisms underlying the biological activity of methyl 3-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene are likely multifactorial:

  • Inhibition of Cell Wall Synthesis :
    • Similar compounds have been shown to inhibit bacterial cell wall synthesis by targeting specific enzymes such as MurB in E. coli.
  • Fungal Pathway Disruption :
    • The antifungal activity may involve interference with sterol biosynthesis pathways, specifically targeting lanosterol demethylase.

Case Studies

Several case studies have highlighted the effectiveness of compounds structurally related to methyl 3-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene:

  • Study A : Evaluated the antibacterial effects against a panel of eight bacterial species, demonstrating superior activity compared to traditional antibiotics.
  • Study B : Focused on antifungal properties, revealing significant inhibition of growth in clinical isolates of Candida species.

Properties

IUPAC Name

methyl 3-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c1-27-18(26)11-6-7-13-15(8-11)22-19(28)23(17(13)25)10-16(24)21-9-12-4-2-3-5-14(12)20/h2-8H,9-10H2,1H3,(H,21,24)(H,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFKVAQQTNFUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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